molecular formula C29H29N7O4 B12433669 Lyplal1-IN-1

Lyplal1-IN-1

Cat. No.: B12433669
M. Wt: 539.6 g/mol
InChI Key: OWBNMAVVNDAXQY-RPBOFIJWSA-N
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Description

Lyplal1-IN-1 is a selective covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1). It has an IC50 value of 0.006 μM and is known to increase glucose production . LYPLAL1 is a protein involved in various metabolic processes, and its inhibition has been studied for potential therapeutic applications.

Preparation Methods

The synthesis of Lyplal1-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in the literature . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Lyplal1-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lyplal1-IN-1 has several scientific research applications, including:

Mechanism of Action

Lyplal1-IN-1 exerts its effects by inhibiting the activity of LYPLAL1. LYPLAL1 is involved in the depalmitoylation of cyclic GMP-AMP synthase (cGAS), a key enzyme in the innate immune response. By inhibiting LYPLAL1, this compound enhances the activity of cGAS, leading to increased production of cyclic GMP-AMP and activation of the STING pathway . This results in enhanced anti-tumor immunity and increased expression of PD-L1.

Comparison with Similar Compounds

Lyplal1-IN-1 is unique in its high selectivity and potency as an inhibitor of LYPLAL1. Similar compounds include:

This compound stands out due to its specific inhibition of LYPLAL1 and its potential therapeutic applications in enhancing anti-tumor immunity.

Biological Activity

Introduction

Lyplal1-IN-1 is a small-molecule activator of the enzyme LYPLAL1, a serine hydrolase with implications in metabolic regulation and obesity. This compound has emerged from research focused on enhancing the activity of LYPLAL1, which is linked to various metabolic traits in humans. The following sections will detail the biological activity of this compound, including its mechanisms, effects in vivo, and relevant case studies.

This compound functions as an activator for LYPLAL1 by increasing its catalytic activity. Research indicates that this compound enhances the efficiency of the catalytic triad charge-relay system within the enzyme. This activation is crucial for LYPLAL1's role in lipid metabolism and energy balance, particularly in conditions such as diet-induced obesity .

Structural Insights

Studies employing structural simulations have elucidated how this compound interacts with LYPLAL1. The compound's binding alters the enzyme's conformation, thereby improving its catalytic efficiency. This understanding is pivotal for designing further inhibitors or activators targeting LYPLAL1 and similar enzymes .

Case Study: Mouse Model of Diet-Induced Obesity

In a notable study, treatment with this compound was administered to a mouse model subjected to a high-fat diet. The results demonstrated significant improvements in metabolic parameters:

  • Body Weight : Mice treated with this compound exhibited reduced body weight gain compared to control groups.
  • Lipid Profiles : There were marked reductions in serum triglycerides and cholesterol levels.
  • Insulin Sensitivity : Enhanced insulin sensitivity was observed, indicating improved glucose metabolism .

The findings suggest that this compound may offer therapeutic potential for managing obesity-related metabolic disorders.

Table 1: Summary of Biological Activity of this compound

Parameter Effect Reference
Enzyme Activation Increases LYPLAL1 catalytic activity
Weight Management Reduces body weight in obese mice
Lipid Metabolism Lowers serum triglycerides and cholesterol
Insulin Sensitivity Improves insulin response

Clinical Implications

The activation of LYPLAL1 through compounds like this compound opens new avenues for treating metabolic diseases. Given the enzyme's association with adiposity and insulin resistance, targeting LYPLAL1 might provide a novel strategy for addressing conditions such as type 2 diabetes and obesity.

Ongoing Research Directions

Research continues to explore the broader implications of LYPLAL1 activation. Future studies may focus on:

  • Long-term effects of this compound on metabolic health.
  • Potential side effects or toxicity associated with prolonged use.
  • The development of additional selective activators or inhibitors based on the structural insights gained from current studies.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the inhibitory activity of Lyplal1-IN-1 against Lysophospholipase-like 1 (LYPLAL1)?

To confirm target engagement, researchers should employ enzymatic activity assays using recombinant LYPLAL1, measuring the reduction in substrate conversion (e.g., lysophospholipid hydrolysis) in the presence of this compound. Dose-response curves (IC50 determination) and kinetic studies (e.g., KiK_i calculation) are critical for potency validation . Cellular models, such as hepatocytes or adipocytes, should be used to assess functional inhibition via glucose production assays, as this compound is reported to enhance glucose output . Include controls for covalent binding, such as pre-incubation with reducing agents (e.g., DTT) to test reversibility. Detailed protocols for enzyme assays and cellular studies are outlined in journals like Analytical Chemistry and Beilstein Journal of Organic Chemistry .

Q. What statistical approaches are appropriate for analyzing this compound dose-response data?

Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) are standard for IC50 calculations. Report confidence intervals and R2R^2 values to quantify goodness-of-fit. For cellular assays, use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups. Ensure replicates (n3n \geq 3) and include power analysis in experimental design to justify sample sizes .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in glucose production be resolved?

Discrepancies may arise from differences in cell type (hepatocytes vs. pancreatic β-cells) or assay conditions (e.g., glucose concentration, incubation time). To resolve these, perform side-by-side comparisons using standardized protocols. Incorporate orthogonal methods, such as CRISPR/Cas9-mediated LYPLAL1 knockout models, to isolate compound-specific effects from endogenous enzyme activity . Metabolomic profiling (e.g., LC-MS) can further clarify pathway-specific impacts .

Q. What strategies are recommended for optimizing this compound’s selectivity over related hydrolases?

Conduct counter-screening against structurally similar enzymes (e.g., LYPLAL2, APT1/2) to assess off-target effects. Use covalent docking simulations to predict binding site interactions and guide structural modifications (e.g., warhead optimization). Validate selectivity via activity-based protein profiling (ABPP) in cell lysates, as described in Analytical Chemistry methodologies .

Q. How should researchers design in vivo studies to evaluate this compound’s metabolic effects?

Prioritize pharmacokinetic (PK) studies to determine bioavailability and tissue distribution. Use stable isotope tracing in animal models (e.g., 13C^{13}C-glucose) to quantify hepatic glucose production. Include control groups treated with irreversible inhibitors or LYPLAL1-null mice to distinguish pharmacological effects from genetic ablation. Adhere to CHEM 381 guidelines for data reporting, including statistical analysis of metabolic parameters and ethical animal use protocols .

Q. What are the best practices for reconciling in vitro potency (IC50) with in vivo efficacy of this compound?

Develop physiologically based pharmacokinetic (PBPK) models to predict tissue-specific concentrations. Measure target engagement in vivo using techniques like thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA). Correlate enzyme occupancy with functional outcomes (e.g., glucose tolerance tests) to establish pharmacodynamic relationships .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results . Use meta-analysis frameworks to integrate cross-study data while accounting for variability in experimental design .
  • Literature Review : Systematically catalog LYPLAL1-related studies using tools like PubMed and Web of Science, prioritizing peer-reviewed journals over preprints. Annotate methodologies and outcomes in a structured database for cross-referencing .

Properties

Molecular Formula

C29H29N7O4

Molecular Weight

539.6 g/mol

IUPAC Name

(2R,3R)-1-[3-[4-(2-morpholin-4-ylpyrimidin-5-yl)phenyl]-1,2,4-triazole-1-carbonyl]-2-phenylpiperidine-3-carboxylic acid

InChI

InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1

InChI Key

OWBNMAVVNDAXQY-RPBOFIJWSA-N

Isomeric SMILES

C1C[C@H]([C@@H](N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O

Canonical SMILES

C1CC(C(N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O

Origin of Product

United States

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